molecular formula Pd B051930 Palladium CAS No. 7440-05-3

Palladium

Cat. No. B051930
CAS RN: 7440-05-3
M. Wt: 106.4 g/mol
InChI Key: KDLHZDBZIXYQEI-UHFFFAOYSA-N
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Patent
US04255336

Procedure details

Palladium black is prepared from 13 g of palladium chloride in the manner described in Example 1. A solution of 30.0 g of diethyl phosphate and 2R,3S 3',4',5,7-tetrabenzyloxy-flavan-3-yl phosphate in 1.3 l of ethyl acetate are added. The hydrogenation is carried out for 3 hours and 3.9 l of hydrogen are consumed. The palladium is filtered off and washed twice with 200 ml of ethyl acetate. The combined solutions are evaporated to dryness. 750 ml of water are added to the residue and evaporated under reduced pressure to a volume of approximately 100 ml. This operation is repeated twice then the product is lyophilised. Diethyl phosphate and 2R,3S 3',4',5,7-tetrahydroxy-flavan-3-yl phosphate are obtained. Mp.: 121°-123°.
Quantity
13 g
Type
reactant
Reaction Step One
Quantity
30 g
Type
reactant
Reaction Step Two
[Compound]
Name
2R,3S 3',4',5,7-tetrabenzyloxy-flavan-3-yl phosphate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
1.3 L
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Pd:1](Cl)Cl.[P:4]([O-:12])([O:9][CH2:10][CH3:11])([O:6][CH2:7][CH3:8])=[O:5]>C(OCC)(=O)C>[Pd:1].[P:4]([O-:12])([O:9][CH2:10][CH3:11])([O:6][CH2:7][CH3:8])=[O:5]

Inputs

Step One
Name
Quantity
13 g
Type
reactant
Smiles
[Pd](Cl)Cl
Step Two
Name
Quantity
30 g
Type
reactant
Smiles
P(=O)(OCC)(OCC)[O-]
Name
2R,3S 3',4',5,7-tetrabenzyloxy-flavan-3-yl phosphate
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
1.3 L
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
3.9 l of hydrogen are consumed
FILTRATION
Type
FILTRATION
Details
The palladium is filtered off
WASH
Type
WASH
Details
washed twice with 200 ml of ethyl acetate
CUSTOM
Type
CUSTOM
Details
The combined solutions are evaporated to dryness
ADDITION
Type
ADDITION
Details
750 ml of water are added to the residue
CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure to a volume of approximately 100 ml

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
[Pd]
Name
Type
product
Smiles
P(=O)(OCC)(OCC)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04255336

Procedure details

Palladium black is prepared from 13 g of palladium chloride in the manner described in Example 1. A solution of 30.0 g of diethyl phosphate and 2R,3S 3',4',5,7-tetrabenzyloxy-flavan-3-yl phosphate in 1.3 l of ethyl acetate are added. The hydrogenation is carried out for 3 hours and 3.9 l of hydrogen are consumed. The palladium is filtered off and washed twice with 200 ml of ethyl acetate. The combined solutions are evaporated to dryness. 750 ml of water are added to the residue and evaporated under reduced pressure to a volume of approximately 100 ml. This operation is repeated twice then the product is lyophilised. Diethyl phosphate and 2R,3S 3',4',5,7-tetrahydroxy-flavan-3-yl phosphate are obtained. Mp.: 121°-123°.
Quantity
13 g
Type
reactant
Reaction Step One
Quantity
30 g
Type
reactant
Reaction Step Two
[Compound]
Name
2R,3S 3',4',5,7-tetrabenzyloxy-flavan-3-yl phosphate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
1.3 L
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Pd:1](Cl)Cl.[P:4]([O-:12])([O:9][CH2:10][CH3:11])([O:6][CH2:7][CH3:8])=[O:5]>C(OCC)(=O)C>[Pd:1].[P:4]([O-:12])([O:9][CH2:10][CH3:11])([O:6][CH2:7][CH3:8])=[O:5]

Inputs

Step One
Name
Quantity
13 g
Type
reactant
Smiles
[Pd](Cl)Cl
Step Two
Name
Quantity
30 g
Type
reactant
Smiles
P(=O)(OCC)(OCC)[O-]
Name
2R,3S 3',4',5,7-tetrabenzyloxy-flavan-3-yl phosphate
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
1.3 L
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
3.9 l of hydrogen are consumed
FILTRATION
Type
FILTRATION
Details
The palladium is filtered off
WASH
Type
WASH
Details
washed twice with 200 ml of ethyl acetate
CUSTOM
Type
CUSTOM
Details
The combined solutions are evaporated to dryness
ADDITION
Type
ADDITION
Details
750 ml of water are added to the residue
CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure to a volume of approximately 100 ml

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
[Pd]
Name
Type
product
Smiles
P(=O)(OCC)(OCC)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.